molecular formula C25H22N2O B12730030 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- CAS No. 124392-82-1

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl-

Cat. No.: B12730030
CAS No.: 124392-82-1
M. Wt: 366.5 g/mol
InChI Key: FYIGYBWLWKQJDB-UHFFFAOYSA-N
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Description

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- is a complex organic compound with the molecular formula C25H22N2O. This compound is known for its unique structure, which combines elements of benzoxepine and pyrazole, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include phenylhydrazine, benzaldehyde derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the compound.

    Substitution: Common in modifying the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
  • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-

Uniqueness

What sets 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-2,3-diphenyl- apart from similar compounds is its specific substitution pattern on the benzoxepine and pyrazole rings. This unique arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

124392-82-1

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

8,9-dimethyl-2,3-diphenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole

InChI

InChI=1S/C25H22N2O/c1-17-15-22-23(16-18(17)2)28-14-13-21-24(22)26-27(20-11-7-4-8-12-20)25(21)19-9-5-3-6-10-19/h3-12,15-16H,13-14H2,1-2H3

InChI Key

FYIGYBWLWKQJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC3=C(N(N=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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